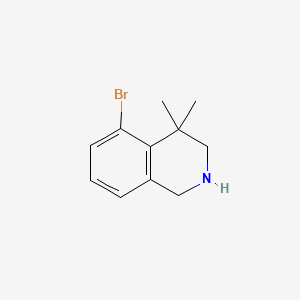

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Descripción

Propiedades

IUPAC Name |

5-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKOHMCQTMGJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745087 | |

| Record name | 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203684-57-4 | |

| Record name | 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions

-

Substrate : o-Alkynyl benzyl azide derivatives (e.g., 2-(4-methoxyphenyl)-benzyl azide)

-

Catalyst : PdBr₂ (1–10 mol%)

-

Bromine Source : CuBr₂, LiBr, or Cy₂NH₂Br (1.0–5.0 equiv)

-

Additive : Acetic acid or H₂O (1.0–5.0 equiv)

-

Solvent : 1,2-Dichloroethane or acetonitrile

-

Temperature : 60–100°C

Example Protocol (CN103772279B)

-

Substrate : 2-(4-Nitrophenyl)ethynyl benzyl azide (0.3 mmol)

-

Catalyst : PdBr₂ (10 mol%)

-

Bromine Source : LiBr (1.5 mmol)

-

Additive : Acetic acid (1.5 mmol)

-

Solvent : 1,2-Dichloroethane/H₂O (5 mL/0.1 mL)

-

Yield : 83.8 mg (81%)

-

Characterization :

Advantages

-

Direct introduction of bromine during cyclization.

-

Compatible with diverse substituents (e.g., nitro, methoxy groups).

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Borane reduction | BH₃·SMe₂, MeOH | 80% | Simple, high yield | Requires pre-synthesized ketone |

| Pd-catalyzed cyclization | PdBr₂, CuBr₂, AcOH | 42–83% | Direct bromine incorporation | Longer reaction times (22–36 h) |

| Transfer hydrogenation | Chiral Ru(II), HCO₂H/Et₃N | 70–85% e.e. | Enantioselective | Multi-step bromination required |

Critical Parameters for Optimization

Solvent Selection

Temperature Control

-

Reduction : 0°C → reflux prevents side reactions (e.g., over-reduction).

-

Cyclization : 60–100°C balances reaction rate and catalyst stability.

Bromine Source

-

CuBr₂ : Higher reactivity but may require stoichiometric amounts.

Industrial-Scale Considerations

-

Cost Efficiency : Borane reduction is preferred for low-cost bulk synthesis.

-

Catalyst Recycling : PdBr₂ recovery systems (e.g., immobilized catalysts) reduce expenses.

-

Safety : Methanol quenching requires controlled exothermic management.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydroisoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The exact molecular targets and pathways involved would require detailed study and characterization .

Comparación Con Compuestos Similares

Positional Isomers: Bromine Substitution

- 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1203682-59-0): This positional isomer shares the same molecular formula (C₁₁H₁₄BrN) but places bromine at the 8-position instead of the 5-position.

- 5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline (CAS 1356111-42-6): Substitution of the 4,4-dimethyl group with a trifluoromethyl group at position 7 introduces enhanced electronegativity and lipophilicity (C₁₀H₉BrF₃N). This modification may improve blood-brain barrier penetration compared to the target compound .

Halogenated Derivatives

- 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1445948-16-2): Dual halogenation (Br at 5, Cl at 8) increases molecular polarity and reactivity, making it suitable for cross-coupling reactions in synthetic chemistry .

- 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1267273-47-1): Replacement of bromine with chlorine reduces molecular weight (C₁₁H₁₄ClN) and may lower toxicity, though at the expense of reduced electrophilic character .

Alkyl-Substituted Analogues

- 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1339776-91-8): Substituting the 4,4-dimethyl groups with a single ethyl group at position 3 (C₁₁H₁₄BrN) simplifies the structure but may decrease metabolic stability due to reduced steric protection .

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): Lacking bromine and dimethyl groups, 1MeTIQ (CAS 55482-89-8) is a simpler analogue. Studies show it readily crosses the blood-brain barrier and is excreted 72% unchanged in rats, suggesting higher metabolic stability than brominated derivatives .

Physicochemical and Pharmacokinetic Properties

*Predicted using computational models.

Actividad Biológica

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a tetrahydroisoquinoline structure with a bromine atom at the fifth position and two methyl groups at the fourth position. Its molecular formula is CHBrN, with a molecular weight of 276.60 g/mol. The unique structural features of this compound may influence its biological activity and pharmacokinetics.

The biological activity of this compound is believed to arise from its interactions with various molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, impacting multiple signaling pathways. While specific targets remain to be fully elucidated, preliminary studies suggest that the compound may influence neurotransmitter systems and exhibit potential neuroprotective effects.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neurons from oxidative stress and apoptosis.

- Antidepressant-like Activity : Some research indicates potential antidepressant effects through modulation of dopaminergic and serotonergic systems.

- Antimicrobial Properties : There are indications that it may possess antimicrobial activity against certain bacterial strains.

Neuroprotective Effects

In a study examining the neuroprotective properties of tetrahydroisoquinoline derivatives, this compound was shown to reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses .

Antidepressant-like Activity

A behavioral study in rodents demonstrated that administration of this compound resulted in reduced depressive-like behaviors in forced swim tests. This effect was linked to increased levels of serotonin and dopamine in key brain regions involved in mood regulation .

Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other tetrahydroisoquinoline derivatives. Below is a table summarizing key differences in their biological activities:

| Compound Name | Neuroprotective Effects | Antidepressant Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 1,2,3,4-Tetrahydroisoquinoline | Limited | No | Limited |

| 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | No | Yes | Yes |

Q & A

Q. What are the common synthetic routes for 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline?

The compound can be synthesized via two primary routes:

- Pictet-Spengler Reaction : Reacting a phenylethylamine derivative with an aldehyde under acidic catalysis (e.g., boron trifluoride etherate) to form the tetrahydroisoquinoline core, followed by bromination .

- Direct Bromination : Brominating a preformed tetrahydroisoquinoline scaffold using bromine in solvents like acetic acid or dichloromethane . Yield optimization requires careful control of reaction time, temperature, and stoichiometric ratios.

Q. How is the structural identity of this compound confirmed?

Structural elucidation employs:

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and formula (e.g., observed vs. calculated m/z values) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to assign methyl, bromine, and aromatic proton environments.

- X-ray Crystallography : Resolving crystal structures for unambiguous confirmation of substituent positions, as demonstrated in related tetrahydroisoquinoline derivatives .

Q. What are the typical chemical reactions involving this compound?

Key reactions include:

- Substitution : Bromine can be replaced with nucleophiles (e.g., amines, hydroxyl groups) under palladium catalysis .

- Oxidation : Conversion to quinoline derivatives using oxidizing agents like KMnO₄ .

- Reduction : Hydrogenation to remove bromine or saturate the heterocyclic ring .

Advanced Research Questions

Q. How can researchers optimize bromination efficiency while minimizing side products?

- Solvent Selection : Dichloromethane offers better bromine solubility than acetic acid, reducing side reactions .

- Catalyst Screening : Lewis acids (e.g., FeCl₃) may enhance regioselectivity.

- In-situ Monitoring : Use HPLC or GC to track reaction progress and identify intermediates .

- Post-reaction Purification : Column chromatography (e.g., hexanes/EtOAc gradients) isolates the target compound .

Q. How should contradictory data on biological activity be analyzed?

Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) may arise from:

- Assay Variability : Differences in cell lines, concentrations, or endpoint measurements.

- Structural Analogues : Compare with similar compounds (e.g., 7-bromo-tetrahydroisoquinoline derivatives) to isolate substituent effects .

- Mechanistic Studies : Use molecular docking or kinase assays to identify specific biological targets (e.g., enzyme inhibition vs. receptor antagonism) .

Q. What methodologies enable comparative studies with halogenated isoquinoline analogues?

- SAR (Structure-Activity Relationship) Analysis : Systematically vary substituents (e.g., methyl vs. ethyl groups) and measure changes in potency .

- Computational Modeling : DFT calculations to predict electronic effects of bromine vs. chlorine on reactivity .

- Biological Screening : Parallel testing in standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.